For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Camlipixant: Molecular Structure, Properties, and Preclinical/Clinical Evaluation
Introduction
Camlipixant, also known by its development code BLU-5937, is a potent and highly selective, non-competitive antagonist of the P2X3 homomeric receptor.[1][2][3][4] It is an investigational new drug under evaluation for the treatment of refractory chronic cough.[5] P2X3 receptors are ATP-gated ion channels located on primary afferent neurons, including those in the airways. The release of ATP in the airways, triggered by inflammation or irritation, activates these receptors, leading to the sensitization of the cough reflex. By selectively targeting the P2X3 receptor, Camlipixant aims to reduce cough hypersensitivity with a minimized impact on taste, a common side effect associated with less selective P2X2/3 receptor antagonists.
This technical guide provides a comprehensive overview of the molecular structure, physicochemical and pharmacological properties, and key experimental data for Camlipixant.
Molecular Structure and Chemical Properties
Camlipixant is a small molecule with the following identifiers and properties:
| Property | Value | Reference(s) |
| IUPAC Name | methyl (2S)-2-[[2-[2,6-difluoro-4-(methylcarbamoyl)phenyl]-7-methylimidazo[1,2-a]pyridin-3-yl]methyl]morpholine-4-carboxylate | |
| Synonyms | BLU-5937, NEO-5937, AZ13410937 | |
| CAS Number | 1621164-74-6 | |
| Molecular Formula | C₂₃H₂₄F₂N₄O₄ | |
| Molecular Weight | 458.46 g/mol | |
| SMILES | CC1=CC2=NC(=C(N2C=C1)C[C@H]3CN(CCO3)C(=O)OC)C4=C(C=C(C=C4F)C(=O)NC)F | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Pharmacological Properties
Camlipixant's pharmacological profile is characterized by its high selectivity for the P2X3 receptor.
| Property | Value | Reference(s) |
| Mechanism of Action | Potent, selective, and non-competitive antagonist of the P2X3 homotrimeric receptor. | |
| IC₅₀ for hP2X3 homotrimer | 25 nM | |
| IC₅₀ for hP2X2/3 heterotrimer | >24 µM | |
| Pharmacokinetics | Good oral bioavailability, low predicted human clearance, no blood-brain barrier permeability. Rapidly absorbed with a tmax of 1-2 hours and a plasma half-life of 4-9 hours in humans. | |
| Key Preclinical Finding | Reduces histamine- and ATP-induced cough hypersensitivity in guinea pigs without altering taste perception in rats. | |
| Key Clinical Finding | Statistically significant reduction in 24-hour cough frequency in patients with refractory chronic cough at doses of 50 mg and 200 mg twice daily. |
Signaling Pathway and Mechanism of Action
Camlipixant exerts its antitussive effect by blocking the P2X3 receptor signaling pathway in sensory neurons. The following diagram illustrates this mechanism.
Experimental Protocols
In Vitro P2X3 and P2X2/3 Receptor Antagonism Assay
Objective: To determine the potency and selectivity of Camlipixant for human P2X3 and P2X2/3 receptors.
Methodology:
-
Cell Lines: Mammalian cells (e.g., HEK293) were stably transfected to express cloned human P2X3 or P2X2/3 channels.
-
Assay Principle: A cell-based calcium mobilization assay was used to measure receptor activation.
-
Procedure:
-
Cells expressing the target receptors were plated and loaded with a calcium-sensitive fluorescent dye.
-
Cells were pre-incubated with varying concentrations of Camlipixant or vehicle control.
-
Receptor activation was initiated by the addition of a P2X3 agonist, such as α,β-methylene ATP (αβ-meATP).
-
The resulting increase in intracellular calcium, detected as a change in fluorescence, was measured using a fluorometric imaging plate reader.
-
-
Data Analysis: The concentration-response curves for Camlipixant's inhibition of the agonist-induced calcium influx were generated to calculate the IC₅₀ values.
In Vivo Guinea Pig Cough Model
Objective: To evaluate the antitussive efficacy of Camlipixant in a preclinical model of cough hypersensitivity.
Methodology:
-
Animals: Male Dunkin-Hartley guinea pigs were used.
-
Cough Induction: Cough was induced by exposure to an aerosol of citric acid. To model hypersensitivity, cough was enhanced by pre-exposure to histamine (B1213489) or ATP aerosol.
-
Drug Administration: Camlipixant was administered orally at doses ranging from 0.3 to 30 mg/kg.
-
Procedure:
-
Animals were placed in a whole-body plethysmography chamber.
-
A baseline cough response to citric acid was established.
-
On subsequent days, animals were pre-treated with oral Camlipixant or vehicle.
-
After a set pre-treatment time, animals were exposed to an aerosol of histamine or ATP, followed by a citric acid challenge.
-
The number of coughs was recorded and quantified using specialized software that analyzes the characteristic sound and pressure changes associated with a cough.
-
-
Data Analysis: The dose-dependent effect of Camlipixant on the reduction of histamine- or ATP-enhanced coughs was evaluated.
Clinical Development
Camlipixant has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with refractory chronic cough.
-
Phase 2a (RELIEF): A randomized, placebo-controlled, crossover study that demonstrated a significant treatment response in patients with higher baseline cough frequency (≥20 coughs/h).
-
Phase 2b (SOOTHE): A randomized, placebo-controlled, parallel-group trial that showed a statistically significant reduction in 24-hour cough frequency at doses of 50 mg and 200 mg twice daily.
-
Phase 3 (CALM-1 and CALM-2): Ongoing large-scale, long-term studies to further confirm the efficacy and safety of Camlipixant for the treatment of refractory chronic cough.
The design of these trials often includes a placebo run-in period to establish a stable baseline cough frequency and stratification of patients based on their baseline cough counts to optimize the assessment of treatment effects.
Conclusion
Camlipixant is a highly selective P2X3 receptor antagonist with a promising profile for the treatment of refractory chronic cough. Its high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer is a key differentiating feature, potentially leading to a better safety profile with less taste-related side effects compared to other P2X3 antagonists. Preclinical studies have demonstrated its potent antitussive effects, and Phase 2 clinical trials have provided evidence of its efficacy in reducing cough frequency in patients. Ongoing Phase 3 trials will be crucial in establishing its long-term safety and efficacy and its potential as a new therapeutic option for this underserved patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BLU-5937: Pioneering a Selective P2X3 Antagonist for Effective Cough Suppression without Taste Disturbance [synapse.patsnap.com]
- 5. Camlipixant in Refractory Chronic Cough: A Phase 2b, Randomized, Placebo-controlled Trial (SOOTHE) - PubMed [pubmed.ncbi.nlm.nih.gov]
